molecular formula C8H17NO B13887261 (S)-2-(2-Methylpiperidin-1-yl)ethanol

(S)-2-(2-Methylpiperidin-1-yl)ethanol

Cat. No.: B13887261
M. Wt: 143.23 g/mol
InChI Key: DUAIISPCCJPFDG-QMMMGPOBSA-N
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Description

(S)-2-(2-Methylpiperidin-1-yl)ethanol is a chiral piperidine derivative characterized by an ethanol group attached to the 1-position of a 2-methyl-substituted piperidine ring. Piperidine derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their structural versatility and basic nitrogen atom, which can participate in hydrogen bonding and acid-base reactions.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-[(2S)-2-methylpiperidin-1-yl]ethanol

InChI

InChI=1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3/t8-/m0/s1

InChI Key

DUAIISPCCJPFDG-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CCCCN1CCO

Canonical SMILES

CC1CCCCN1CCO

Origin of Product

United States

Preparation Methods

Direct Alkylation of 2-Methylpiperidine with Ethylene Oxide

Reaction Overview:

The most common synthetic route to (S)-2-(2-Methylpiperidin-1-yl)ethanol involves the nucleophilic ring-opening reaction of ethylene oxide by 2-methylpiperidine. This method is straightforward and efficient for introducing the hydroxyethyl side chain at the nitrogen atom of the piperidine ring.

Reaction Scheme:

$$
\text{2-Methylpiperidine} + \text{Ethylene oxide} \rightarrow \text{this compound}
$$

Key Conditions:

  • The reaction is typically catalyzed by a strong base or carried out under basic conditions to facilitate the nucleophilic attack on ethylene oxide.
  • Controlled temperature and stoichiometry are critical to minimize side reactions and ensure high selectivity for the (S)-enantiomer.
  • Industrial processes may use continuous flow reactors to enhance yield and reproducibility.
  • High-pressure conditions and advanced catalytic systems can optimize the reaction kinetics and scalability.

Advantages:

  • Direct access to the target amino alcohol without isolation of intermediates.
  • Scalable for industrial production.
  • Relatively mild reaction conditions.

Multi-Step Synthesis via Protected Intermediates and Coupling Reactions

In more complex synthetic schemes, especially for pharmaceutical intermediates, the amino alcohol may be prepared by:

  • Protecting the amine or alcohol functionality.
  • Performing selective functional group transformations such as esterification, amidation, or carbamate formation.
  • Using coupling agents (e.g., N,N'-carbonyldiimidazole or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with bases like triethylamine or diisopropylethylamine.
  • Reaction solvents include dimethylformamide, dichloromethane, tetrahydrofuran, or dioxane.
  • Reaction temperatures vary from 0 °C to room temperature, with reaction times from several hours to overnight.

Such methods are more relevant when this compound is a building block in the synthesis of more complex molecules.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Catalysts/Agents Advantages Notes
Direct alkylation with ethylene oxide 2-Methylpiperidine, Ethylene oxide Basic conditions, controlled temperature Strong base catalyst (e.g., NaOH) Simple, direct, scalable Common industrial method
Catalytic hydrogenation 2-Methylpyrroline derivatives Pt catalyst, ethanol/methanol solvent, H2 gas PtO2, 5% Pt-C Mild, selective, avoids intermediates More common for pyrrolidine analogs
Multi-step coupling reactions Protected amines/alcohols DMF/DCM/THF solvent, room temp to 100 °C CDI, DCC, bases (Et3N, DIPEA) Useful for complex molecule synthesis Longer, more complex procedures

Research Findings and Practical Considerations

  • Stereoselectivity: The (S)-enantiomer is typically obtained by starting from enantiomerically pure 2-methylpiperidine or by chiral resolution methods post-synthesis.
  • Solvent Choice: Alkyl alcohol solvents (ethanol, methanol) are preferred for their non-corrosive nature and ease of removal.
  • Catalyst Selection: Platinum catalysts provide high activity and selectivity in hydrogenation steps.
  • Reaction Monitoring: Techniques such as chiral HPLC and NMR spectroscopy are employed to confirm stereochemistry and purity.
  • Industrial Scale: Continuous flow reactors and optimized catalyst systems improve yield and reproducibility on large scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-(2-Methylpiperidin-1-yl)acetaldehyde or 2-(2-Methylpiperidin-1-yl)acetic acid.

Scientific Research Applications

2-(2-Methylpiperidin-1-yl)ethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The ethanol group may also play a role in the compound’s solubility and bioavailability, affecting its overall pharmacokinetics.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular data for (S)-2-(2-Methylpiperidin-1-yl)ethanol and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Features
This compound C₈H₁₇NO ~143.23 2-methylpiperidine, ethanol S-configuration; ethanol at 1-position
(S)-(1-Methylpiperidin-2-yl)methanol C₇H₁₅NO 129.20 1-methylpiperidine, methanol Methanol chain; lower molecular weight
2-((S)-3-Methoxy-piperidin-1-yl)-ethanol C₈H₁₇NO₂ 159.23 3-methoxy, ethanol Methoxy group increases polarity
2-[(3S)-1-methylpiperidin-3-yl]ethanol C₈H₁₇NO 143.23 1-methyl, ethanol at 3-position Positional isomer of target compound
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol C₂₀H₂₃ClN₄O 370.88 Complex heterocyclic substituent Higher molecular weight; likely pharmaceutical use

Physicochemical Properties

  • Boiling Points: (S)-(1-Methylpiperidin-2-yl)methanol: 189.0 ± 13.0°C at 760 mmHg . Target compound (estimated): Likely higher than 189°C due to the longer ethanol chain enhancing hydrogen bonding.
  • Solubility: Methanol analogs (e.g., (S)-(1-Methylpiperidin-2-yl)methanol) may exhibit lower water solubility compared to ethanol derivatives due to reduced polarity. The methoxy-substituted compound (C₈H₁₇NO₂) likely has enhanced solubility in polar solvents .
  • Chirality :
    • All listed compounds are S-configured, critical for applications in asymmetric synthesis or bioactive molecules where enantiopurity is essential .

Application Contexts

  • Pharmaceuticals: The complex derivative (C₂₀H₂₃ClN₄O) with a pyrazolo-pyrimidinyl group () is likely an API candidate due to its heterocyclic structure, which is common in kinase inhibitors or antiviral agents . Simpler ethanol derivatives like the target compound may serve as chiral intermediates or solubilizing moieties in drug design .
  • Agrochemicals :
    • Piperidine derivatives with ether or alcohol groups are explored as herbicides or fungicides, leveraging their ability to interact with biological targets .

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